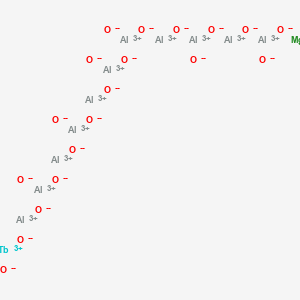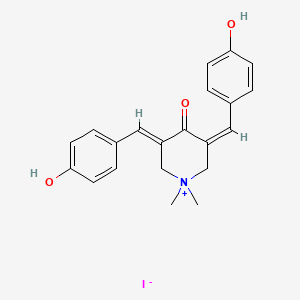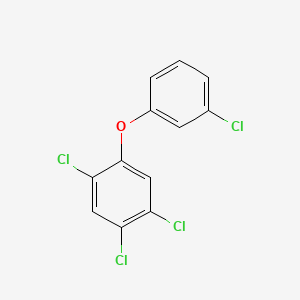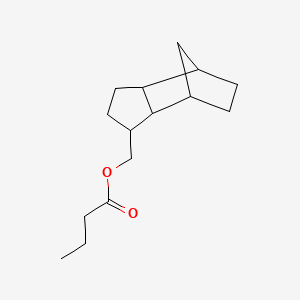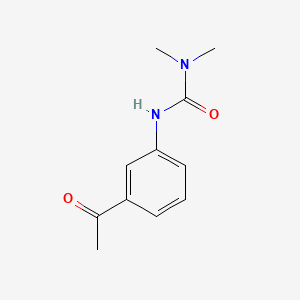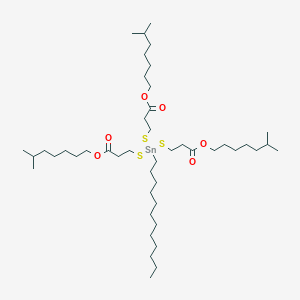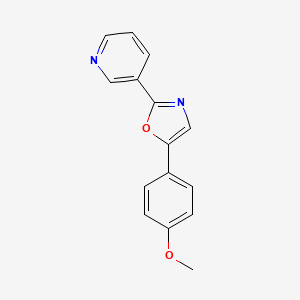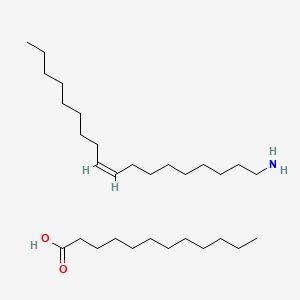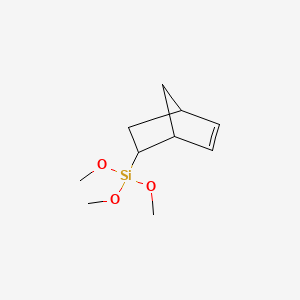
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a complex organic compound with the molecular formula C15H24O2. It is characterized by its unique structure, which includes an allyl group, a decahydro-6-methyl-1,4-methanonaphthalene core, and two hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: Reduction of aromatic compounds to form the decahydro core.
Alkylation: Introduction of the allyl group through alkylation reactions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and consistency .
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the allyl group or further hydrogenate the core.
Substitution: The allyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the allyl group can participate in covalent modifications. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6-ol: Lacks one hydroxyl group.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-7-ol: Hydroxyl group at a different position.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness: 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse applications.
属性
CAS 编号 |
94231-81-9 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)12-7-14(16)15(2,17)8-13(10)12/h3,9-14,16-17H,1,4-8H2,2H3 |
InChI 键 |
IWEFLIJBBPZMBB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2C3CC(C(C3)C2CC1O)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



